![molecular formula C13H22N4 B15272888 (Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine](/img/structure/B15272888.png)
(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine is a compound with a complex structure that includes a pyridazine ring, a piperidine ring, and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine typically involves multiple steps, starting with the preparation of the pyridazine and piperidine intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The final step usually involves the coupling of the pyridazine and piperidine intermediates with the isopropyl group under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaH, alkyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with specific proteins makes it a valuable tool for understanding biological pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a candidate for treating neurological disorders and certain types of cancer .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications .
Mécanisme D'action
The mechanism of action of (Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide
- This compound dihydrochloride
- N-((1-(pyridazin-3-yl)piperidin-4-yl)methyl)propan-2-amine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in drug discovery and development .
Propriétés
Formule moléculaire |
C13H22N4 |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
N-[(1-pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C13H22N4/c1-11(2)14-10-12-5-8-17(9-6-12)13-4-3-7-15-16-13/h3-4,7,11-12,14H,5-6,8-10H2,1-2H3 |
Clé InChI |
UAUSGYJHGLJGQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC1CCN(CC1)C2=NN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



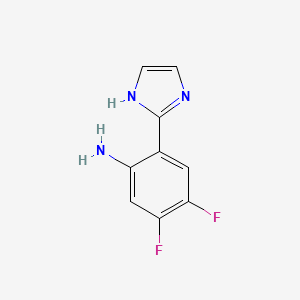
![3-Methyl-1-[4-(propan-2-YL)phenyl]butan-1-amine](/img/structure/B15272821.png)
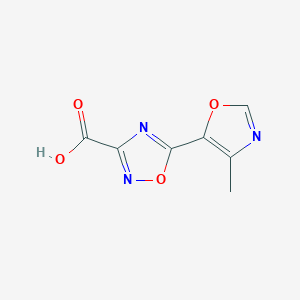
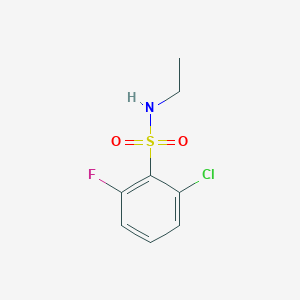
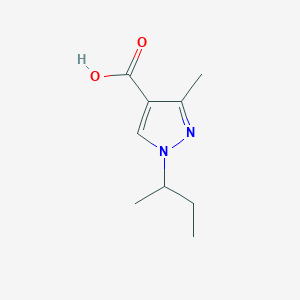



![2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272873.png)
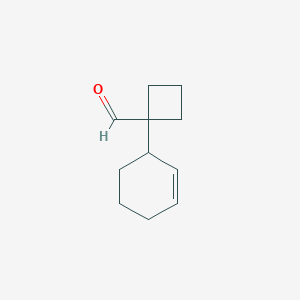

![2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol](/img/structure/B15272901.png)
![3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15272906.png)
